N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

In convergent peptide synthesis, non-orthogonal protecting groups cause side reactions and low yields. This fully protected L-lysine derivative solves this with three-directional orthogonality. - Cbz groups cleave by hydrogenolysis; the 4-nitrobenzyl ester resists these conditions and is removed under mild base (>95% selectivity). - The nitro group provides ~5-10× greater acid stability than benzyl esters, staying intact during TFA-mediated Boc/trityl deprotection. - High lipophilicity (XLogP3 = 5.0) enables efficient phase extraction, minimizing aqueous loss during workup. A stable, storable white solid with ≥1 year shelf life-no special handling required.

Molecular Formula C29H31N3O8
Molecular Weight 549.58
CAS No. 1331899-68-3
Cat. No. B565310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
CAS1331899-68-3
Molecular FormulaC29H31N3O8
Molecular Weight549.58
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1
InChIKeyCKNHRHSELWMUNF-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester (CAS 1331899-68-3) — A Protected Lysine Building Block for Orthogonal Peptide Synthesis


N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester (CAS 1331899-68-3) is a fully protected L-lysine derivative in which both the α- and ε-amino groups are masked with benzyloxycarbonyl (Cbz, Z) groups and the carboxyl terminus is esterified with 4-nitrobenzyl alcohol [1]. With a molecular formula of C₂₉H₃₁N₃O₈ and molecular weight of 549.57 g·mol⁻¹, this white solid is soluble in chloroform and methanol . It belongs to the class of orthogonally protected amino acid building blocks employed in both solution-phase and solid-phase peptide synthesis (SPPS), where the combination of hydrogenolytically labile Cbz groups and a base-labile 4-nitrobenzyl ester enables sequential, chemoselective deprotection [2].

Why N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester Cannot Be Replaced by Closely Related Protected Lysine Analogs


Protected lysine derivatives are not interchangeable because the identity of the carboxyl protecting group dictates the deprotection protocol and the compatibility with other protecting groups present in the synthetic sequence. Simply swapping N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-nitrobenzyl ester for the free acid Z-Lys(Z)-OH eliminates carboxyl protection entirely, requiring an activation step that may not be compatible with acid- or base-sensitive functionalities elsewhere in the molecule [1]. Substitution with a methyl or benzyl ester alters the cleavage conditions (saponification or hydrogenolysis, respectively) and may lack true orthogonality with the Cbz amino protecting groups, as hydrogenolysis would simultaneously remove both benzyl-based protections [2]. The 4-nitrobenzyl ester is specifically chosen because the electron-withdrawing nitro group enhances stability toward acid-catalyzed hydrolysis compared to unsubstituted benzyl esters while retaining susceptibility to catalytic hydrogenolysis or mildly basic cleavage—a dual-reactivity profile that simpler esters cannot replicate .

Quantitative Differentiation Evidence: N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester vs. Closest Analogs


Enhanced Acid Stability of the 4-Nitrobenzyl Ester vs. Unsubstituted Benzyl Ester in Lysine Derivatives

The 4-nitrobenzyl ester moiety in the target compound confers greater resistance to acid-catalyzed hydrolysis compared to an unsubstituted benzyl ester, due to the electron-withdrawing effect of the para-nitro group. In general carboxyl protecting group studies, 4-nitrobenzyl esters are cleaved approximately 5- to 10-fold more slowly under acidic conditions (e.g., TFA or HBr/AcOH) than benzyl esters, providing a wider operational window for selective deprotection in the presence of acid-labile groups [1]. This property is particularly relevant when the target compound is used in sequences that require transient acid exposure, as the 4-nitrobenzyl ester remains substantially intact while benzyl esters undergo partial cleavage .

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Orthogonal Deprotection: Selective Cleavage of 4-Nitrobenzyl Ester in the Presence of Cbz Amino Protection

The target compound features two Cbz groups (removable by catalytic hydrogenolysis over Pd/C) and a 4-nitrobenzyl ester (removable by either hydrogenolysis or mildly basic conditions). In practice, the 4-nitrobenzyl ester can be selectively cleaved using sodium hydroxide or sodium carbonate in aqueous organic solvent while leaving both Cbz groups intact, a selectivity not achievable with benzyl esters that share the same hydrogenolysis-based cleavage mechanism [1]. In a representative system for p-nitrobenzyl ester deprotection, treatment with 0.1–0.5 M NaOH in dioxane/water (4:1) at 0–25 °C achieves >95% ester cleavage within 1–2 hours with <5% Cbz loss, confirming the orthogonality required for sequential peptide assembly [2].

Orthogonal Protecting Group Strategy Chemoselective Deprotection Solution-Phase Peptide Synthesis

Lipophilicity-Driven Phase Partitioning: XLogP3 Comparison of Target Ester vs. Free Acid Form

The target compound has a computed XLogP3-AA value of 5.0, significantly higher than that of the corresponding free acid Z-Lys(Z)-OH (XLogP3-AA ≈ 1.8–2.2), reflecting the lipophilic contribution of the 4-nitrobenzyl ester moiety [1]. This LogP difference of approximately 3 log units corresponds to a theoretical ~1000-fold higher partitioning into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous workup, facilitating cleaner product isolation and higher recovery yields after coupling reactions [2].

Physicochemical Properties Extraction Efficiency Biphasic Reaction Compatibility

Carboxyl Protection Strategy: Target 4-Nitrobenzyl Ester vs. Activated 4-Nitrophenyl Ester (Z-Lys(Z)-ONp)

The target compound bears a 4-nitrobenzyl ester as a carboxyl protecting group (MW 549.57 g·mol⁻¹, C₂₉H₃₁N₃O₈), whereas Z-Lys(Z)-ONp (CAS 2116-82-7) features a 4-nitrophenyl ester (MW 535.55 g·mol⁻¹, C₂₈H₂₉N₃O₈), which is an activated ester designed for direct aminolysis [1]. The 4-nitrobenzyl ester is a protecting group that must be removed before further carboxyl manipulation; the 4-nitrophenyl ester is a pre-activated electrophile that reacts directly with amine nucleophiles. This fundamental difference means the target compound is compatible with storage and multi-step sequences without premature coupling, whereas Z-Lys(Z)-ONp is inherently reactive and must be used immediately or stored under rigorously anhydrous conditions to prevent hydrolysis . The 4-nitrobenzyl ester provides indefinite shelf stability under recommended storage conditions (white solid, soluble in chloroform and methanol, shelf life ≥1 year) compared to the activated p-nitrophenyl ester, which hydrolyzes significantly within hours in the presence of ambient moisture [2].

Carboxyl Protecting Group Activated Ester Solution-Phase Peptide Coupling

Recommended Procurement Scenarios for N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester Based on Demonstrated Differentiation Evidence


Multi-Step Convergent Peptide Synthesis Requiring Orthogonal Carboxyl Deprotection

In convergent peptide synthesis where a lysine-containing fragment must be coupled at its C-terminus only after N-terminal and side-chain deprotections, the 4-nitrobenzyl ester provides a carboxyl protecting group that is stable to the hydrogenolysis conditions used for Cbz removal (quantitative Cbz cleavage with H₂/Pd-C) and to the acidic conditions used for Boc removal. The ester can subsequently be cleaved under mildly basic conditions (NaOH/dioxane/water) with >95% selectivity, enabling clean fragment condensation. This three-directional orthogonality (Cbz = hydrogenolysis, 4-nitrobenzyl ester = base, Boc = acid) is the core rationale for procuring this specific derivative rather than the benzyl ester or free acid [1].

Solution-Phase Peptide Synthesis With Acid-Labile Side-Chain Protections

When the peptide sequence incorporates acid-labile protecting groups (e.g., trityl for Cys/His, Boc for Lys side chains, or O-tBu for Ser/Thr), the enhanced acid stability of the 4-nitrobenzyl ester (~5- to 10-fold more stable than benzyl ester under TFA conditions) provides a critical selectivity margin. The ester remains intact during acidolytic removal of these groups, reducing unwanted side reactions and improving overall yield. This acid-stability advantage directly impacts procurement decisions for sequences requiring iterative acid deprotection steps [2].

Large-Scale Peptide Synthesis With Streamlined Extractive Workup

The high lipophilicity of the 4-nitrobenzyl ester (XLogP3 = 5.0) enables efficient phase extraction of the protected lysine intermediate after aqueous coupling reactions, minimizing product loss to the aqueous layer. This property is particularly valuable in industrial or process-scale peptide synthesis where cumulative yield across multiple steps determines overall process economics. The target compound's solubility profile (chloroform, methanol) further supports straightforward solvent switching and crystallization for purification .

Building Block Procurement for Protected Lysine-Containing Peptide Library Synthesis

For combinatorial or parallel synthesis of peptide libraries incorporating a central lysine residue, the target compound provides a stable, storable building block (≥1 year shelf life, white solid) with well-defined protective group chemistry. Unlike activated esters (e.g., Z-Lys(Z)-ONp or Z-Lys(Z)-OSu) that require anhydrous storage and immediate use, the 4-nitrobenzyl ester can be weighed, aliquoted, and stored without special precautions against hydrolysis, reducing workflow complexity and reagent waste in library production [3].

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